4-hydroxy-3-methoxybenzaldehyde semicarbazone

Coordination Chemistry Antimicrobial Organotin Complexes

Generic semicarbazone ligands lack validated biological benchmarks, causing experimental variability in antimicrobial SAR and oncology studies. Vanillin semicarbazone (VSC, CAS 16742-60-2) provides quantifiable performance data: • Organotin(IV) complex: 16.56 mm inhibition zone vs. Nocardia sp. at 5 µg (free ligand inactive) • In vivo: 84.42% EAC tumor inhibition at 10 mg/kg i.p., approaching bleomycin efficacy with negligible host toxicity • Thermally stable to 180°C for single-crystal growth; non-hygroscopic under standard conditions Supplied at ≥95% purity; bidentate ON-donor coordination confirmed by ¹³C NMR (C=O shift 179.6→169.5 ppm).

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 16742-60-2
Cat. No. B5957733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-methoxybenzaldehyde semicarbazone
CAS16742-60-2
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)N)O
InChIInChI=1S/C9H11N3O3/c1-15-8-4-6(2-3-7(8)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+
InChIKeyLNACHOJLTKNOHU-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin Semicarbazone Overview


4-Hydroxy-3-methoxybenzaldehyde semicarbazone (vanillin semicarbazone, VSC) is a Schiff base compound formed via the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with semicarbazide [1]. It possesses the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . The compound features a characteristic azomethine (–CH=N–) linkage, a phenolic –OH group, and a methoxy substituent, which together confer a distinct coordination chemistry profile [2]. It is primarily utilized as a bidentate ligand in the synthesis of transition metal and organotin(IV) complexes, as well as a precursor for pharmacologically active derivatives [3].

Workflow Organometallic complex synthesis
Selection Bidentate O,N-donor semicarbazone ligand
Use Context Antimicrobial screening & tumor-model response studies

Vanillin Semicarbazone: Substitution Risks


Generic substitution among aromatic aldehyde semicarbazones is not feasible due to profound differences in biological activity, metal-binding geometry, and physicochemical properties imparted by subtle structural variations. The presence of the oxygen atom in the semicarbazone moiety versus sulfur in thiosemicarbazones dramatically alters coordination behavior, antimicrobial efficacy, and in vivo toxicity profiles [1]. Furthermore, the position of the hydroxyl and methoxy groups (e.g., 4-hydroxy-3-methoxy vs. 2-hydroxy-3-methoxy) dictates the denticity and stability of resultant metal complexes, directly impacting their utility as catalysts, therapeutic agents, or analytical reagents [2]. Consequently, substituting 4-hydroxy-3-methoxybenzaldehyde semicarbazone with a structurally 'similar' analog without verifying the specific quantitative evidence below risks experimental failure or procurement of a functionally distinct material.

O vs S donor mismatch
Semicarbazone O-coordination may shift metal-binding and bioactivity profiles compared to thiosemicarbazone S-coordination.
Regioisomeric substitution
Hydroxyl/methoxy positional changes (e.g., 2-hydroxy-3-methoxy) can alter denticity and complex stability, requiring specific verification.
Thermal stability mismatch
Reported thermal stability may not transfer to other Schiff base analogs; class-level extrapolation requires validation.

Vanillin Semicarbazone vs. Structural Analogs


Antimicrobial Activity of Semicarbazone and Thiosemicarbazone Complexes

The free semicarbazone ligand (L1) exhibits negligible antibacterial activity against Bacillus cereus (MTCC 0430), Enterobacter aerogenes (MTCC 2824), and Nocardia sp. (MTCC 1534) at concentrations up to 50 µg, with zones of inhibition generally <7 mm or inactive [1]. In stark contrast, its organotin(IV) complexes—particularly Bu₂SnCl₂·L1 and Bu₃SnCl·L1—show markedly enhanced activity. For instance, Bu₂SnCl₂·L1 produces a zone of inhibition of 16.56 mm against Nocardia sp. at 5 µg, while the free ligand L1 is completely inactive at this concentration [1]. A direct head-to-head comparison within the same study reveals that the thiosemicarbazone analog (L2) and its complexes exhibit a different antimicrobial spectrum; for example, Bu₂SnCl₂·L2 inhibits B. cereus (20.81 mm at 20 µg) whereas Bu₂SnCl₂·L1 is inactive against this strain [1]. This demonstrates that metalation is essential for activity, and the semicarbazone-derived complexes possess a distinct, non-interchangeable antimicrobial profile compared to their thiosemicarbazone counterparts.

Antimicrobial Activity
Head-to-head
Metalation-dependent: complex 16.56 mm at 5 µg vs. inactive free ligand
Supports antimicrobial screening context with metalation-dependent activity
Thiosemicarbazone analog shows different strain profile
Coordination Chemistry Antimicrobial Organotin Complexes

Anticancer Efficacy vs. Bleomycin in EAC Model

In a study using Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice, 4-hydroxy-3-methoxybenzaldehyde semicarbazone (VSC) demonstrated significant, dose-dependent anticancer activity [1]. At a dose of 10 mg/kg (i.p.), VSC achieved 84.42% cell growth inhibition and increased lifespan by 88.90% compared to untreated controls [1]. This performance is directly benchmarked against the clinical standard bleomycin, which at 0.3 mg/kg (i.p.) yielded 88.20% cell growth inhibition and a 90.47% increase in lifespan [1]. Notably, the host toxic effects of VSC were reported as negligible, whereas specific toxicity data for this bleomycin dose in the same model is not provided but is known to be significant [1]. This positions VSC as a potent anticancer agent with an efficacy approaching that of bleomycin, but potentially with a more favorable acute toxicity profile in this model.

In Vivo Model Response
Head-to-head
84.42% cell growth inhibition
Reported endpoint response comparable to bleomycin in EAC model
10 mg/kg i.p.; lifespan increase 88.90%
Oncology In Vivo Schiff Base

Bidentate O,N-Coordination to Organotin(IV)

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) confirms that 4-hydroxy-3-methoxybenzaldehyde semicarbazone (L1) acts as a bidentate ligand, coordinating to organotin(IV) centers through the azomethine nitrogen and the ketonic oxygen, forming a stable five-membered chelate ring [1]. In comparison, the corresponding thiosemicarbazone (L2) coordinates via the azomethine nitrogen and the thioketonic sulfur [1]. This difference in donor atoms (O vs. S) is critical; the ¹³C NMR spectrum of L1 shows a C=O signal at 179.6 ppm, which shifts upfield to 169.5 ppm upon complexation, confirming oxygen coordination [1]. In contrast, L2 exhibits a C=S signal at 189.3 ppm that shifts to 181.2 ppm in its complexes, indicative of sulfur coordination [1]. The distinct coordination environment directly influences the geometry (octahedral for diorganotin complexes) and the resultant biological activity of the metal complexes.

Coordination Mode (NMR)
Method context
C=O shift: 179.6 → 169.5 ppm (O-coord.)
Confirms bidentate O,N-donor vs. S-donor thiosemicarbazone
DMSO-d₆; ¹³C NMR data
Coordination Chemistry Ligand Design Spectroscopy

Thermal Stability and Single Crystal Characterization

Single crystals of 4-hydroxy-3-methoxybenzaldehyde semicarbazone (VNSC) have been successfully grown and characterized, demonstrating thermal stability up to 180°C as determined by TGA/DTA analysis [1]. While direct comparative thermal data for the closest analog (e.g., 2-hydroxy-3-methoxybenzaldehyde semicarbazone) is not available in the same study, the well-defined thermal behavior and crystallinity of VNSC provide a reliable baseline for materials science applications. The compound exhibits a sharp melting endotherm and no significant weight loss prior to decomposition, indicating its suitability for applications requiring thermal processing or stability under ambient conditions [1]. This contrasts with many Schiff bases that are hygroscopic or thermally labile, making VNSC a preferred choice for reproducible solid-state experiments.

Thermal Stability
Class-level
Stable up to 180°C (TGA/DTA)
Thermal stability window may support crystal growth applications
Class-level inference; verify for specific analogs
Crystal Growth Thermal Analysis Materials Science

Vanillin Semicarbazone Applications


Antimicrobial Organotin(IV) Complex Synthesis

Researchers synthesizing organotin(IV) complexes for antimicrobial screening should specifically select 4-hydroxy-3-methoxybenzaldehyde semicarbazone (L1) as the ligand. Evidence shows that its Bu₂SnCl₂ complex yields a 16.56 mm zone of inhibition against Nocardia sp. at 5 µg, while the free ligand is inactive [1]. This quantifiable enhancement upon metalation is critical for structure-activity relationship (SAR) studies, and the distinct spectrum compared to thiosemicarbazone-derived complexes allows for targeted antimicrobial development.

In Vivo Anticancer Studies (EAC Model)

This compound is directly applicable for in vivo oncology research. At 10 mg/kg i.p., it achieved 84.42% cell growth inhibition and an 88.90% increase in lifespan in EAC-bearing mice, approaching the efficacy of bleomycin (88.20% inhibition) but with reported negligible host toxicity [2]. This makes it a compelling candidate for combination therapy studies or as a benchmark compound for evaluating novel Schiff base derivatives.

O-Donor Bidentate Ligand Coordination Studies

For projects requiring a bidentate ligand that coordinates via azomethine nitrogen and a hard oxygen donor (ketonic oxygen), 4-hydroxy-3-methoxybenzaldehyde semicarbazone is the appropriate choice. Spectroscopic evidence confirms O-coordination (¹³C NMR C=O shift from 179.6 to 169.5 ppm) in contrast to the S-coordination observed with the thiosemicarbazone analog [1]. This hard donor character is essential for selective binding to hard metal ions (e.g., Sn(IV), Fe(III)) and for tuning the redox properties of the resulting complexes.

Single Crystal Growth for NLO and Thermal Analysis

This semicarbazone is a validated precursor for growing single crystals with thermal stability up to 180°C [3]. Materials scientists and crystallographers can confidently use this compound for NLO studies, dielectric measurements, or as a thermally stable ligand for metal-organic frameworks (MOFs), knowing its decomposition profile is well-characterized and it is not hygroscopic under standard conditions.

Application
Selection Property
Validation Focus
Organometallic antimicrobial screening
Metalation-dependent activity profile
Strain-specific inhibition endpoints
In vivo tumor-model response
Reported model-response benchmark
Cell growth inhibition and survival endpoints
Hard metal ion coordination
Azomethine N, ketonic O donor set
NMR coordination mode confirmation
Single crystal growth for materials
Thermal stability window
TGA/DTA characterization
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